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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of substituted

tolylphosphonate esters. It is designed to be a comprehensive resource for researchers,

scientists, and professionals involved in drug development and materials science. This

document summarizes key quantitative crystallographic data, details experimental

methodologies for synthesis and analysis, and visualizes relevant biological pathways and

experimental workflows.

Introduction
Substituted tolylphosphonate esters are a class of organophosphorus compounds with

significant potential in various fields, including medicinal chemistry and materials science. Their

biological activity is often linked to their ability to act as enzyme inhibitors, particularly targeting

cholinesterases. The precise three-dimensional arrangement of atoms within their crystal

lattice, as determined by X-ray crystallography, is crucial for understanding their structure-

activity relationships, designing novel derivatives with enhanced efficacy, and controlling their

solid-state properties. This guide delves into the structural nuances of these compounds,

providing the detailed data and protocols necessary for advanced research.

Crystal Structure Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b103184?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The determination of the crystal structure of substituted tolylphosphonate esters through single-

crystal X-ray diffraction provides invaluable insights into their molecular geometry,

intermolecular interactions, and packing in the solid state. This section presents

crystallographic data for representative compounds.

Diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate
The crystal structure of Diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate, a notable

example of a substituted tolylphosphonate ester, has been determined. In the crystal,

heterodimers are formed between nearly identical molecules, connected by three hydrogen

bonds from the benzylic and ester methylene groups to the phosphonate oxygen. These dimers

further assemble into chains along the a-axis, stabilized by C—H⋯O bridges.

Table 1: Crystallographic Data for Diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate

Parameter Value

Chemical Formula C₁₂H₁₇I₂O₃P

Molecular Weight 522.03 g/mol

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 16.208(3)

b (Å) 15.772(3)

c (Å) 13.534(3)

α (°) 90

β (°) 110.37(3)

γ (°) 90

Volume (Å³) 3244.7(12)

Z 8
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For comparative purposes, the crystal structure of a related compound, Diphenyl (o-

tolylamido)phosphonate, is also presented. Although an amidophosphonate, its structural

analysis provides insights into the conformations and intermolecular interactions that can be

expected in this class of organophosphorus compounds. The asymmetric unit of this compound

contains two independent molecules, and in the crystal, pairs of intermolecular N—H⋯O(P)

hydrogen bonds form two independent centrosymmetric dimers.

Table 2: Crystallographic Data for Diphenyl (o-tolylamido)phosphonate

Parameter Value

Chemical Formula C₁₉H₁₈NO₃P

Molecular Weight 339.31 g/mol

Crystal System Triclinic

Space Group P-1

a (Å) 10.2986(13)

b (Å) 10.3540(12)

c (Å) 17.993(2)

α (°) 86.650(2)

β (°) 84.036(2)

γ (°) 62.429(2)

Volume (Å³) 1691.4(4)

Z 4

Experimental Protocols
The synthesis and crystallization of substituted tolylphosphonate esters are critical steps for

their structural and functional characterization. This section details the common experimental

methodologies employed.
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A prevalent method for the synthesis of dialkyl arylphosphonates is the Michaelis-Arbuzov

reaction. This reaction involves the treatment of a trialkyl phosphite with an aryl halide.

A general procedure for the synthesis of diethyl p-toluenesulfonyloxymethylphosphonate

involves the reaction of diethyl phosphite with paraformaldehyde and p-toluenesulfonyl chloride

in the presence of an inorganic base. The reaction proceeds in two main steps: a condensation

reaction to form diethyl hydroxymethylphosphonate, followed by an esterification reaction.

Another versatile method is the Pudovik reaction, which involves the addition of a phosphorus

nucleophile, such as a dialkyl phosphite, to a carbonyl compound. For instance, bis(4-

methylphenyl)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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